![molecular formula C15H22N2O B1279480 (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone CAS No. 390766-89-9](/img/structure/B1279480.png)
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Overview
Description
The compound "(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone" is a chiral molecule that belongs to the class of 4-imidazolidinones, which are of significant interest in organic synthesis and medicinal chemistry due to their structural motif . These compounds are often used as chiral auxiliaries or building blocks in the synthesis of various enantiomerically pure substances.
Synthesis Analysis
The synthesis of related 4-imidazolidinones involves several steps starting from basic amino acid derivatives. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was prepared from L-alanine through a series of reactions including the formation of the parent heterocycle from 2-aminoisobutyramide and pivalaldehyde, followed by resolution with O,O'-dibenzoyltartaric acid . The synthesis of 4-imidazolidinones from diamides and ethynyl benziodoxolones via double Michael-type addition has also been reported, showcasing the versatility of methods available for constructing the imidazolidinone core .
Molecular Structure Analysis
The molecular structure of 4-imidazolidinones can be complex due to the presence of multiple chiral centers and bulky substituents. For example, the crystal structure of a sterically congested imidazolidinone derivative was determined by single-crystal X-ray diffraction, revealing the presence of a triclinic system and the conformation of substituents . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which directly influences its reactivity and interaction with other molecules.
Chemical Reactions Analysis
4-Imidazolidinones participate in a variety of chemical reactions. They can be used as auxiliaries in dipeptide synthesis, where they contribute to the formation of enantiomerically pure amino acids and derivatives . The reactivity of these compounds often involves the formation of enolates, which can undergo benzylation or alkylation to yield products with high enantiomeric ratios. Additionally, Michael additions of cuprates to imidazolidinone derivatives have been observed to occur with high yields and diastereoselectivities, particularly with aryl cuprates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-imidazolidinones are influenced by their molecular structure. The presence of bulky tert-butyl groups and other substituents can lead to significant steric congestion, affecting the compound's solubility, melting point, and crystalline structure . The intermolecular interactions, such as π-π stacking and CH-π interactions, play a role in the crystal packing of these molecules, which can be analyzed through X-ray crystallography and computational methods . These properties are essential for the practical application of 4-imidazolidinones in synthesis and for understanding their behavior in different environments.
Scientific Research Applications
Conformational Studies
The imidazolidinone ring in compounds like (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone has been studied for its conformational properties. Büchel et al. (1994) analyzed a related compound, revealing that its imidazolidinone ring adopts an envelope conformation. This structure provides insight into the angles at each N atom and torsional angles, suggesting a degree of pyramidalization at the amides and conjugative stabilization in both amide groups (Büchel et al., 1994).
Role in Organocatalysis
Seebach et al. (2008) discussed the role of imidazolidinones in organocatalysis. They investigated reactions involving different types of imidazolidinones, including the (2R,5R) variant. Their findings provide valuable insights into the stereoselectivities of these reactions and the structures of reactive intermediates (Seebach et al., 2008).
properties
IUPAC Name |
(2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3/t12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHPYKHVYFTIOI-TZMCWYRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N[C@@H](C(=O)N1C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459492 | |
Record name | (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | |
CAS RN |
390766-89-9 | |
Record name | (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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